5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol
Description
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a phenolic ring. This compound is of significant interest due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Properties
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZSHRXBAJDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683764 | |
| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-81-8 | |
| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol typically involves several steps. One common method starts with the acetylation of amino-phenol to form 4-acetaminophenol acetic ester. This intermediate undergoes a Fries rearrangement to produce 2-ethanoyl-4-acetaminophenol. Subsequent steps include the preparation of 2-ethanoyl-4-amino-phenol and finally, the fluorination and hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of cost-effective raw materials and mild reaction conditions is crucial. The total yield of the industrial process can reach up to 54.5%, making it a viable option for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various fluorinated phenolic compounds, which can serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to target microtubule polymerization, leading to mitotic arrest in cancer cells. This action is mediated through the binding of the compound to tubulin, disrupting the normal function of the microtubules and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Fluoro-2-hydroxyacetophenone
- 2-Hydroxy-5-fluorophenone
- Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate .
Uniqueness
What sets 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the phenolic ring enhances its reactivity and potential for forming diverse derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
